Boc-3-Cl-Tyr-OH.DCHA

Description

Properties

IUPAC Name |

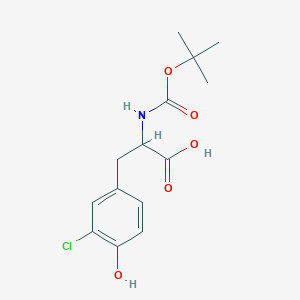

3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCIHCRJIZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Integration of Boc 3 Cl Tyr Oh.dcha in Peptide Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient construction of peptide chains on an insoluble polymer support. Boc-3-Cl-Tyr-OH.DCHA is well-suited for SPPS, particularly within the framework of the Boc/Benzyl (B1604629) protection strategy.

The Boc/Benzyl (Boc/Bzl) strategy is a classical and robust method for SPPS. seplite.com In this approach, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based ethers, esters, and carbamates. seplite.compeptide.com

The synthetic cycle for incorporating this compound using this strategy involves several key steps:

Resin Preparation: The synthesis begins with a C-terminal amino acid anchored to a suitable resin, such as a Merrifield or PAM resin. peptide.com The PAM (phenylacetamidomethyl) resin linker offers enhanced stability against the repeated acid treatments used for Boc deprotection compared to the original Merrifield resin, reducing the premature loss of the growing peptide chain. peptide.comchempep.com

Boc Deprotection: The Nα-Boc group of the resin-bound amino acid is removed using a moderately strong acid, most commonly a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically at a concentration of 25-50%. seplite.comchempep.com This step exposes the free α-amine required for the next coupling reaction.

Neutralization: Following deprotection, the resulting ammonium (B1175870) salt is neutralized to the free amine using a hindered tertiary base, such as N,N-diisopropylethylamine (DIEA). peptide.com

Coupling: The incoming Boc-3-Cl-Tyr-OH (after liberation from its DCHA salt) is activated and coupled to the free amine of the resin-bound peptide. Activation is commonly achieved using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Chain Elongation: These steps (deprotection, neutralization, coupling) are repeated for each subsequent amino acid until the desired peptide sequence is fully assembled. peptide.com

The side-chain protecting groups, including the benzyl-based protectors on other amino acids, remain intact during the repetitive Boc deprotection cycles. seplite.com The final cleavage of the completed peptide from the resin and the removal of the side-chain protectors are performed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.compeptide.com

While the Boc/Bzl strategy is effective, it is not a truly orthogonal system because both the temporary (Boc) and permanent (benzyl) protecting groups are removed by acidic mechanisms of differing strengths. peptide.comiris-biotech.de A truly orthogonal protection scheme employs protecting groups that can be removed under completely different and non-interfering chemical conditions (e.g., acid-labile, base-labile, and palladium-labile groups). iris-biotech.denih.gov This allows for selective deprotection and modification of specific sites within a peptide, which is crucial for creating complex structures like branched, cyclic, or labeled peptides. nih.govsigmaaldrich.com

This compound can be integrated into such multi-dimensional strategies. For instance, it can be used in a synthesis that also employs Fmoc (9-fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) protected amino acids. The Fmoc group is base-labile (removed by piperidine), while the Alloc group is removed by palladium(0) catalysis. thaiscience.info This compatibility allows for a synthesis where different segments or functional groups of the peptide can be manipulated independently.

Table 1: Example of an Orthogonal Protection Scheme Incorporating Boc-3-Cl-Tyr-OH

| Amino Acid Derivative | Protecting Group Type | Deprotection Condition | Purpose in Synthesis |

|---|---|---|---|

| Boc-3-Cl-Tyr-OH | Nα-Boc (Acid-Labile) | Trifluoroacetic Acid (TFA) | Building block in a Boc-SPPS segment or final N-terminal residue. peptide.comchempep.com |

| Fmoc-Lys(Alloc)-OH | Nα-Fmoc (Base-Labile) | 20% Piperidine in DMF | Main chain elongation using Fmoc chemistry. iris-biotech.de |

| Side-Chain Alloc (Pd(0)-Labile) | Pd(Ph₃P)₄ / Scavenger | Selective deprotection of Lys side chain for branching or labeling. thaiscience.info |

Solution-Phase Peptide Synthesis Applications and Considerations

Boc-3-Cl-Tyr-OH is also a valuable reagent for solution-phase peptide synthesis. In this classical approach, protected amino acids and peptide fragments are coupled in an appropriate organic solvent, and the intermediate products are isolated and purified after each step. nih.govgoogle.com

Key considerations for using Boc-3-Cl-Tyr-OH in solution-phase synthesis include:

Solubility and Handling: The dicyclohexylamine (B1670486) (DCHA) salt form of the derivative improves its crystallinity, stability, and solubility in organic solvents commonly used for coupling reactions.

Coupling Reactions: Standard solution-phase coupling methods, such as those using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to form the peptide bond. google.com

Purification: A significant challenge in solution-phase synthesis is the purification of intermediate peptides after each coupling and deprotection step. This typically involves extraction, precipitation, and crystallization or chromatography.

Fragment Condensation: Boc-protected peptide fragments containing 3-chlorotyrosine can be synthesized and then condensed to build larger proteins, a strategy that can be more efficient than the stepwise addition of single amino acids for very long sequences. google.com

Impact on Peptide Assembly Efficiency and Stereochemical Integrity

The introduction of a halogen atom onto the tyrosine ring can influence the physicochemical properties of the amino acid and the resulting peptide.

Peptide Assembly Efficiency: The electron-withdrawing nature of the chlorine atom at the 3-position can subtly alter the electronic properties of the phenolic ring. rsc.org This modification may affect non-covalent interactions, such as π-π stacking, which can play a role in peptide aggregation and the formation of secondary structures during assembly. elsevierpure.comnih.gov Studies on halogenated self-assembling peptides have shown that such modifications can enhance the rate and degree of self-assembly. nih.gov While this can sometimes lead to "difficult sequences" that are prone to incomplete reactions due to aggregation on the solid support, the precise impact is sequence-dependent.

Stereochemical Integrity: Maintaining the stereochemical purity of the chiral α-carbon is paramount in peptide synthesis. The Boc protecting group is highly effective at preventing racemization during the coupling step. The mechanism of racemization for amino acids often involves the formation of an oxazolone (B7731731) intermediate, and the urethane-type protection afforded by the Boc group strongly suppresses this pathway. embrapa.br Therefore, the incorporation of this compound is expected to proceed with a high degree of stereochemical integrity.

Management of Side Reactions During Boc Deprotection in Peptide Synthesis

The repetitive use of acid for Boc deprotection is a critical step that requires careful management to avoid undesirable side reactions.

The acid-catalyzed removal of the Boc group proceeds via an SN1-type mechanism, which generates highly reactive tert-butyl carbonium ions (tert-butyl cations). peptide.com

Boc-NH-Peptide + H⁺ → [HO-C(=O⁺H)-O-tBu] + NH₂-Peptide → CO₂ + [⁺C(CH₃)₃] + NH₂-Peptide

These electrophilic carbocations can attack any available nucleophile in the reaction mixture. thermofisher.com Sensitive amino acid side chains, particularly the indole (B1671886) ring of tryptophan and the thioether of methionine, are susceptible to alkylation by the tert-butyl cation, leading to the formation of significant side products. nih.govresearchgate.net The phenolic ring of tyrosine itself can also be a target for this side reaction.

To prevent this, the deprotection is performed in the presence of a "scavenger," which is a nucleophile added in excess to trap the carbocations as they form. thermofisher.comnih.gov The choice of scavenger or scavenger cocktail is critical for obtaining a pure final product.

Table 2: Common Scavengers for Trapping tert-Butyl Cations in Boc-SPPS

| Scavenger | Mechanism/Function | Typical Concentration | Notes |

|---|---|---|---|

| Water | Reacts with the carbocation to form tert-butanol. | 2.5 - 5% | Effective and simple, but may not be sufficient for very sensitive peptides. researchgate.net |

| Triisopropylsilane (TIPS) | Reduces the carbocation to isobutane (B21531) via hydride transfer. | 1 - 2.5% | A very efficient scavenger, particularly good at preventing Trp modification. researchgate.netresearchgate.net |

| p-Cresol | Acts as a nucleophilic aromatic trap for the carbocation. | 1 - 5% | A classic and effective scavenger. nih.gov |

| Thioanisole | Traps carbocations and helps to soften the strong acid, aiding in the cleavage of benzyl-type protecting groups. | 5 - 10% | Often used in final HF cleavage cocktails. |

Effective scavenging ensures that the tert-butyl cations are quenched before they can modify the desired peptide, thus preserving the integrity of the final product. The specific cocktail is often optimized based on the amino acid composition of the peptide being synthesized. researchgate.net

Strategies for Minimizing Undesired Peptide Side Products

In peptide synthesis, particularly when using the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection scheme, the potential for side reactions is a critical concern that can significantly lower the yield and purity of the target peptide. The side chains of many amino acids are reactive and must be protected to prevent the formation of undesired byproducts during the repeated cycles of N-α-deprotection. peptide.com The tyrosine residue, with its nucleophilic phenolic side chain, is particularly susceptible to modification.

A common and problematic side reaction is the alkylation of the tyrosine ring. During the acidic cleavage of the N-α-Boc group using trifluoroacetic acid (TFA), reactive carbocations, such as the tert-butyl cation, are generated. peptide.com These electrophilic species can attack the activated aromatic ring of tyrosine, leading to the formation of undesired tert-butylated peptide impurities. thermofisher.com Although scavengers are added to the cleavage cocktail to capture these cations, the reaction is often difficult to suppress completely. peptide.com

The use of this compound provides a strategic solution to this problem. The chlorine atom at the 3-position of the tyrosine ring is an electron-withdrawing group. This electronic effect deactivates the aromatic ring, reducing its nucleophilicity and thus its susceptibility to electrophilic attack by carbocations generated during Boc deprotection. By incorporating the tyrosine residue in its chlorinated form from the outset, chemists can effectively prevent this common side reaction, leading to a cleaner product profile and higher yields of the desired peptide.

Furthermore, introducing the chloro-substituent as part of the amino acid building block eliminates the need for post-synthetic modification of the peptide. Post-synthetic chlorination of a completed peptide containing tyrosine can be non-specific and harsh, potentially leading to multiple chlorinated species, oxidation of other sensitive residues like methionine or tryptophan, and damage to the peptide backbone. wikipedia.org Employing this compound ensures that the modification is precisely located and avoids exposing the full peptide to potentially damaging reagents.

Table 1: Mitigation of Tyrosine-Related Side Products Using this compound

| Undesired Side Product | Formation Mechanism | Mitigation Strategy with this compound |

| Ring Alkylation | Electrophilic attack on the tyrosine ring by carbocations (e.g., tert-butyl) generated during N-α-Boc deprotection. peptide.comthermofisher.com | The electron-withdrawing chloro group deactivates the aromatic ring, making it less susceptible to electrophilic attack. |

| Non-specific Chlorination | Post-synthetic modification of a tyrosine-containing peptide with chlorinating agents. | The chloro group is pre-installed on the amino acid synthon, ensuring site-specific incorporation and avoiding harsh post-synthetic reactions. |

| Oxidation Byproducts | Use of harsh oxidizing conditions during attempts at post-synthetic modification. | Avoids the need for post-synthetic steps that could oxidize sensitive residues elsewhere in the peptide sequence. |

Incorporating Non-Natural Amino Acids into Complex Peptide Sequences

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. These unique building blocks can confer enhanced biological activity, increased stability against proteolytic degradation, and tailored structural properties. researchgate.netnih.gov 3-Chloro-L-tyrosine is a non-proteinogenic amino acid that serves as a valuable tool for modifying peptide structure and function. nih.gov The successful integration of such residues into complex sequences relies on the use of appropriately protected synthons, such as this compound.

The primary strategy for incorporating Boc-3-Cl-Tyr-OH into a growing peptide chain is through standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis methodologies. sigmaaldrich.comnih.gov The derivative is designed for seamless integration into the Boc/Bzl protection strategy.

Key Components and Their Roles:

N-α-Boc Group : The tert-Butoxycarbonyl group provides temporary protection for the alpha-amino functionality. It is stable under the coupling conditions but can be cleanly removed with moderate acid treatment (e.g., TFA), which allows for the stepwise elongation of the peptide chain. creative-peptides.comyoutube.com

3-Chloro Substituent : This is the desired permanent modification. By using a building block where the chlorine is already in place, its position in the final peptide is precisely determined. This approach is vastly superior to attempting a post-synthetic chlorination of a native tyrosine residue. nih.gov

Dicyclohexylamine (DCHA) Salt : Many free N-Boc-amino acids can be oils or have poor stability and solubility. Forming a dicyclohexylamine salt enhances the crystallinity, stability, and handling characteristics of the Boc-3-Cl-Tyr-OH derivative, making it easier to weigh and dissolve for the coupling reaction. peptide.com

The incorporation process follows the standard SPPS cycle. After the deprotection of the N-terminal Boc group on the resin-bound peptide, the free amine is neutralized. Then, a solution of Boc-3-Cl-Tyr-OH (liberated from its DCHA salt) is activated with a suitable coupling reagent (e.g., HBTU, HATU, or a carbodiimide (B86325) like DCC) and added to the resin to form the next peptide bond. peptide.com The cycle of deprotection and coupling is repeated until the desired sequence is complete.

Table 2: General Steps for Incorporating this compound via Boc-SPPS

| Step | Procedure | Purpose |

| 1. Resin Preparation | The peptide-resin is treated to swell the support and prepare it for the reaction. | Ensures optimal reaction kinetics. |

| 2. N-α-Boc Deprotection | The resin is treated with an acid solution, typically 50% TFA in Dichloromethane (DCM). peptide.com | To remove the temporary Boc protecting group from the N-terminal amino acid, exposing a free amine for the next coupling. |

| 3. Neutralization | The resin is washed and treated with a base, such as Diisopropylethylamine (DIEA). peptide.com | To neutralize the TFA salt of the N-terminal amine, rendering it nucleophilic for the coupling reaction. |

| 4. Amino Acid Activation & Coupling | Boc-3-Cl-Tyr-OH (from the DCHA salt) is pre-activated with a coupling reagent and added to the peptide-resin. | To form a new peptide bond between the C-terminus of the incoming amino acid and the N-terminus of the peptide chain. |

| 5. Washing | The resin is thoroughly washed with solvents like DMF and DCM. | To remove excess reagents and byproducts before the next cycle. |

| 6. Chain Elongation | Steps 2-5 are repeated for each subsequent amino acid in the sequence. | To assemble the complete peptide sequence. |

Advanced Applications and Structural Contributions of Boc 3 Cl Tyr Oh.dcha in Biomolecular Research

Rational Design of Bioactive Peptides and Peptidomimetics

The incorporation of 3-Cl-Tyr is a powerful strategy in the rational design of peptides with tailored biological activities. By replacing natural tyrosine residues with their chlorinated counterparts, scientists can fine-tune the characteristics of a peptide to enhance its therapeutic potential or to better understand its biological function.

The introduction of a chlorine atom onto the tyrosine ring significantly alters its physicochemical properties, which in turn can modulate the pharmacological profile of a peptide. The chlorine atom is electron-withdrawing, which lowers the pKa of the phenolic hydroxyl group, making it more acidic than that of a standard tyrosine. This change can influence hydrogen bonding capabilities and electrostatic interactions critical for receptor binding.

Furthermore, the presence of the chlorine atom adds steric bulk and increases the hydrophobicity of the amino acid side chain. These modifications can lead to enhanced binding affinity, improved stability against enzymatic degradation, and altered membrane permeability. Research has shown that oxidative stress and inflammation can lead to the natural formation of 3-Cl-Tyr in the body through the action of the enzyme myeloperoxidase. nih.govnih.gov This naturally occurring modification can alter protein function; for instance, the site-specific chlorination of tyrosine 71 in paraoxonase 1 (PON1) significantly reduces its enzymatic activity. nih.gov By synthetically incorporating 3-Cl-Tyr using Boc-3-Cl-Tyr-OH.DCHA, researchers can design peptides that mimic or antagonize these native modifications, providing a pathway to new therapeutic agents for inflammatory diseases. nih.govhycultbiotech.com

Table 1: Effects of Chlorine Incorporation on Peptide Properties This is an interactive table. Click on the headers to learn more.

| Property | Effect of Chlorine Atom | Consequence for Bioactive Peptides |

|---|---|---|

| Electronic Nature | Electron-withdrawing; lowers the pKa of the phenol (B47542) group. | Alters hydrogen bonding capacity and electrostatic interactions, potentially increasing binding affinity to target receptors. |

| Steric Bulk | Increases the size of the amino acid side chain. | Can create more extensive or specific contacts within a binding pocket, enhancing selectivity and potency. |

| Hydrophobicity | Increases the lipophilicity of the residue. | May improve peptide stability, cell membrane permeability, and interactions with hydrophobic pockets in target proteins. |

| Metabolic Stability | The C-Cl bond is stable and can sterically hinder protease access. | Increases resistance to enzymatic degradation, leading to a longer biological half-life. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher how the chemical structure of a compound influences its biological activity. This compound is an invaluable tool in this context. By systematically substituting tyrosine with 3-Cl-Tyr in a peptide sequence, researchers can probe the importance of the electronic and steric environment of that specific position. nih.govresearchgate.net

If substituting Tyr with 3-Cl-Tyr leads to a significant change (either increase or decrease) in activity, it indicates that the electronic properties of the phenolic ring are critical for the peptide's function. This approach helps to build detailed models of how a peptide interacts with its target, guiding further optimization. For example, in antioxidant peptides, where tyrosine can act as a radical scavenger, chlorination can modify this activity, providing insights into the antioxidant mechanism. mdpi.comresearchgate.net This methodical approach accelerates the development of peptides with enhanced potency and specificity. dovepress.com

Table 2: Illustrative SAR Study Using 3-Cl-Tyr This is an interactive table. Click on a row to see the rationale.

| Peptide Analog | Modification | Observed Activity | Interpretation |

|---|---|---|---|

| Peptide A (Parent) | Contains standard Tyrosine (Tyr) at position X. | Baseline Activity (100%) | The native sequence provides a benchmark for comparison. |

| Peptide B | Tyr at position X is replaced with Phenylalanine (Phe). | Activity Decreased (20%) | The hydroxyl group of Tyr is critical for activity, likely for hydrogen bonding. |

| Peptide C | Tyr at position X is replaced with 3-Cl-Tyr. | Activity Increased (250%) | The hydroxyl group is essential, and its increased acidity (due to Cl) enhances the key interaction, leading to higher potency. |

| Peptide D | Tyr at position X is replaced with Alanine (Ala). | Activity Abolished ( <1%) | The entire aromatic side chain is crucial for binding and activity, not just the hydroxyl group. |

Role in Protein Engineering and Modification via Site-Selective Introduction

Beyond small peptides, the site-specific incorporation of 3-Cl-Tyr into large proteins offers a sophisticated method for protein engineering. This is primarily achieved through genetic code expansion, a technique that reprograms the cell's translational machinery to recognize a nonsense codon (e.g., the amber stop codon, UAG) and insert a non-canonical amino acid instead. nih.gov

Researchers have successfully engineered a mutant aminoacyl-tRNA synthetase/tRNA pair derived from Methanosarcina barkeri that is orthogonal to the host cell's machinery and specifically charges its tRNA with 3-Cl-Tyr. nih.gov When the genes for this pair are co-expressed with a target protein containing a UAG codon at a desired site, the full-length protein is produced with 3-Cl-Tyr precisely incorporated. This powerful system works in both bacterial and eukaryotic cells, opening the door to studying the effects of this modification in the context of a complete, folded protein and in a live-cell environment. nih.govresearchgate.net This method has been used to demonstrate how chlorination of a single tyrosine residue can switch off enzyme function, providing a direct link between a specific chemical modification and a biological outcome. nih.gov

Bioconjugation Strategies Employing Chlorinated Tyrosine Residues

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein. Tyrosine is an attractive target for bioconjugation due to its unique reactivity. nih.govrsc.org The presence of a chlorine atom on the tyrosine ring provides a unique chemical handle that can be exploited for novel conjugation strategies.

While standard tyrosine bioconjugation methods, such as those using diazonium salts or triazolinediones (PTADs), can be applied to 3-Cl-Tyr, the chlorine atom itself opens up possibilities for highly selective reactions. nih.govresearchgate.net One of the most promising avenues is the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). These reactions, which are staples of modern organic synthesis, can form new carbon-carbon or carbon-heteroatom bonds at the site of the chlorine atom. This would allow for the attachment of a wide array of molecules—including drugs, imaging agents, and polyethylene (B3416737) glycol (PEG) chains—to a protein with exceptional precision, a feat that is difficult to achieve with natural amino acids.

Investigations into Receptor Interactions and Cellular Signaling Pathways

The formation of 3-Cl-Tyr in vivo is a hallmark of inflammation and certain diseases associated with oxidative stress. nih.govnih.govmdpi.com Therefore, peptides and proteins containing synthetically incorporated 3-Cl-Tyr are invaluable probes for investigating the biological consequences of this modification. They can be used to study how chlorination affects a protein's ability to bind to its receptor and initiate or inhibit a cellular signaling cascade.

For example, studies have identified specific peptides in human blood plasma that become chlorinated under oxidative conditions. nih.govacs.org Synthesizing these peptides with and without the chlorine modification allows researchers to study their interaction with potential receptors and downstream signaling partners. This can help to elucidate the molecular mechanisms of disease and identify new biomarkers. nih.gov Furthermore, fluorescently-labeled peptides containing 3-Cl-Tyr can be used to visualize these interactions in living cells, providing real-time data on how this specific modification impacts complex biological pathways. semanticscholar.orgacs.org This research is critical for understanding how cellular communication is altered in pathological states and for designing interventions that can restore normal function.

Mechanistic and Computational Investigations of Chlorinated Tyrosine Derivatives

Reaction Pathways and Kinetics of Tyrosine Chlorination

The introduction of a chlorine atom to the tyrosine ring is a process of significant interest, particularly in the context of biological systems where hypochlorous acid (HOCl) is produced by immune cells. nih.gov The reaction of tyrosine with chlorinating agents is not a simple, single-step process but involves complex pathways and intermediates.

Formation and Degradation Mechanisms of Organic Chloramines

During the chlorination of amino acids, including tyrosine, the amino group can react with chlorine to form organic chloramines. acs.org This reaction can lead to the formation of N-monochloramines and, depending on the ratio of chlorine to the amino acid, N-dichloramines. acs.org These chloramine (B81541) intermediates are not always stable and can undergo degradation.

The degradation of organic chloramines derived from amino acids can proceed through various pathways, leading to the formation of aldehydes, nitriles, and N-chloraldimines. acs.org For instance, N-monochlorovaline has been shown to degrade into isobutyraldehyde, while N,N-dichlorovaline can competitively degrade into isobutyronitrile (B166230) and N-chloroisobutyraldimine. acs.org In the case of tyrosine, the presence of the reactive phenolic ring adds another layer of complexity to these pathways, potentially leading to a variety of byproducts. acs.org The formation of 3-chlorotyrosine itself is a stable end-product of the reaction between HOCl or a chloramine with the tyrosine side chain. nih.govacs.org However, 3-chlorotyrosine can be further chlorinated to form 3,5-dichlorotyrosine. nih.govacs.org

Kinetic Reactivity of Different Sites in Tyrosine and Tyrosyl Peptides

The tyrosine molecule presents several potential sites for chlorination. Computational studies have been instrumental in elucidating the kinetic reactivity of these different sites. The order of reactivity is generally found to be the amino nitrogen, followed by the ortho positions on the phenol (B47542) ring, and then the meta positions. rsc.org

Quantum chemical computations have provided estimated apparent rate constants for the chlorination of various sites on tyrosine and its derivatives. rsc.org These studies indicate that the amino nitrogen is significantly more reactive kinetically than the carbon atoms of the phenol ring. rsc.org Within the phenol ring, the ortho-C5 position is generally more reactive than the ortho-C3 position in dipeptides. rsc.org However, from a thermodynamic standpoint, chlorination at the phenol C-sites is more favorable than at the amino N-site. rsc.org The table below summarizes the kinetic reactivity order for different sites.

| Reactive Site | Estimated Apparent Rate Constant (kobs-est, in M⁻¹ s⁻¹) |

| Amino N | 10⁷–¹⁰⁸ |

| Mono-chlorinated amino N | 10¹–¹⁰³ |

| Phenol ortho-C | 10⁰–¹⁰³ |

| Phenol meta-C | 10⁻³ |

| Phenol ortho-C5 (in dipeptides) | 10²–¹⁰³ |

| Phenol ortho-C3 (in dipeptides) | 10⁰–¹⁰² |

This table is based on data from computational studies on tyrosine and model dipeptides. rsc.org

Quantum Chemical Computation in Elucidating Chlorination Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for understanding the intricacies of tyrosine chlorination at a molecular level.

Computational Identification of Chlorination Sites and Products

As a powerful complement to experimental work, quantum chemical computations can effectively predict the sites of chlorination and the resulting products. rsc.org These computational models help to understand the reactivity of the multiple reaction sites on tyrosine and tyrosyl peptides. rsc.org By calculating the energy barriers for chlorine addition to different positions, researchers can predict the most likely products of the chlorination reaction. These studies have confirmed that while the amino group is kinetically favored for initial attack, the C3 and C5 positions on the aromatic ring are the ultimate sites of stable chlorination, leading to 3-chlorotyrosine and 3,5-dichlorotyrosine. nih.govacs.org

Analysis of Solvent Effects on Reaction Energetics and Mechanisms

The surrounding solvent environment can significantly influence the energetics and mechanisms of chemical reactions. Computational studies have been employed to investigate the effect of solvents on the spectroscopic properties of chlorinated organic molecules. rsc.orgnih.gov For instance, studies on chlorinated harmine (B1663883) derivatives in acetonitrile (B52724) and water have shown that polarizable embedding density functional and coupled cluster response theory methods can accurately model solvent-dependent experimental data. rsc.orgnih.gov While specific computational studies detailing solvent effects on the chlorination mechanism of tyrosine are not abundant, the principles from related systems suggest that polar solvents can stabilize charged intermediates and transition states, thereby affecting the reaction rates and pathways.

Halogen Bonding Phenomena in Peptide Conformation and Stability

The introduction of a halogen atom, such as chlorine, into a peptide can lead to a specific type of non-covalent interaction known as a halogen bond. This interaction, where the halogen atom acts as an electrophilic species (a σ-hole), can play a crucial role in determining peptide conformation and stability. nih.govresearchgate.net

The replacement of a tyrosine residue with m-chlorotyrosine in T4 lysozyme (B549824) has been shown to increase both the thermal stability and enzymatic activity of the protein. acs.org This enhancement is attributed to the formation of a halogen bond between the chlorine atom of m-chlorotyrosine and a carbonyl oxygen in a nearby peptide bond. acs.org Furthermore, studies on model peptides have demonstrated that a chlorine-centered halogen bond can stabilize a β-hairpin fold. nih.govresearchgate.net The conformational stabilization provided by a halogen bond can be comparable to that of a hydrogen bond. nih.gov This highlights the potential of using chlorinated amino acids to engineer peptides and proteins with enhanced structural stability.

Theoretical Framework and Principles of Halogen Bonding in Biomolecules

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom. nih.govresearchgate.net The strength and geometry of a halogen bond are governed by several factors, including the polarizability of the halogen atom (I > Br > Cl > F), the electron-withdrawing nature of the group to which the halogen is attached, and the basicity of the halogen bond acceptor. nih.gov

In the context of 3-chloro-L-tyrosine, the chlorine atom is attached to a sp²-hybridized carbon of the aromatic ring. The electron-withdrawing nature of the phenyl ring, coupled with the hydroxyl group, modulates the electronic distribution around the chlorine atom, creating a positive σ-hole on the chlorine atom, which can act as a Lewis acid. acs.org This enables it to form a halogen bond with a suitable Lewis base, such as the carbonyl oxygen of a peptide backbone or an amino acid side chain. acs.org

Computational studies, often employing Density Functional Theory (DFT), are crucial for elucidating the nature of these interactions. mdpi.commdpi.com These studies can predict the geometry and strength of halogen bonds. For instance, calculations on model systems have estimated the energy of a Cl···O halogen bond to be in the range of 5.4–7.5 kJ/mol. acs.org The geometry of the halogen bond is typically characterized by a C-X···Y angle close to 180°, reflecting the location of the σ-hole. nih.gov

The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine function of amino acids used in peptide synthesis. nih.govmasterorganicchemistry.com While the Boc group itself is not directly involved in halogen bonding, its presence is essential for the stepwise assembly of peptides. libretexts.org Similarly, the formation of a dicyclohexylammonium (B1228976) (DCHA) salt is a common strategy to improve the crystallinity and handling of N-protected amino acids that are otherwise difficult to purify. bachem.com Before incorporation into a peptide, the DCHA salt must be converted back to the free acid. bachem.com

Table 1: Key Components of Boc-3-Cl-Tyr-OH.DCHA and Their Roles

| Component | Chemical Name | Role in the Context of Peptide Chemistry and Halogen Bonding |

| Core Amino Acid | 3-Chloro-L-tyrosine | Provides the structural and electronic framework for halogen bond formation through its chlorine substituent. |

| Protecting Group | tert-butyloxycarbonyl (Boc) | Protects the α-amino group during peptide synthesis to prevent unwanted side reactions. nih.govmasterorganicchemistry.com |

| Counterion | Dicyclohexylamine (B1670486) (in DCHA salt) | Forms a salt with the carboxylic acid group, often to facilitate purification and improve stability of the amino acid derivative. bachem.com |

Experimental Validation of Halogen Bond Contributions to Peptide Structure and Function

Experimental validation of the role of halogen bonds in peptide systems has been achieved through various techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govnih.gov These methods provide direct and indirect evidence for the presence of halogen bonds and their influence on peptide conformation and stability.

A seminal study utilized a β-hairpin peptide model system to quantify the energetic contribution of a chlorine-centered halogen bond. nih.govacs.org In this system, a 3-chloro-tyrosine analogue was incorporated at a position where it could form an interstrand halogen bond with an oxygen-containing side chain. The folding propensity of this peptide was compared to a reference peptide where the chlorine was replaced with a methyl group, which is of comparable size but incapable of forming a halogen bond. acs.org

NMR spectroscopy was instrumental in this investigation. Changes in the chemical shifts of protons near the site of the putative halogen bond, as well as temperature-dependent chemical shift changes (Δδ/ΔT), provided strong evidence for the formation of the interstrand interaction. nih.govacs.org For example, a significantly larger temperature dependence for the chemical shift of protons on the acceptor side chain was observed in the chlorinated peptide compared to the reference peptide, indicating the presence of a stabilizing interaction. acs.org The study concluded that the Cl···O halogen bond increased the population of the folded β-hairpin conformation by 44% compared to the non-interacting reference peptide. acs.org

Table 2: Experimental Evidence for Halogen Bonding in a Model Peptide System

| Technique | Observation | Interpretation | Reference |

| NMR Spectroscopy | Increased temperature dependence of chemical shifts (Δδ/ΔT) for protons near the interaction site. | Shielding of protons due to the formation of a stable interstrand halogen bond. | nih.govacs.org |

| NMR Spectroscopy | Changes in Nuclear Overhauser Effects (NOEs) and coupling constants. | Alteration of the peptide's conformational ensemble towards a more folded state. | nih.gov |

| Conformational Analysis | 44% increase in the molar fraction of the folded β-hairpin conformation. | The chlorine-centered halogen bond provides a significant stabilizing contribution to the peptide's structure. | acs.org |

X-ray crystallography has also provided definitive proof of halogen bonds in biomolecular systems, including those with chlorinated ligands. researchgate.net Crystal structures reveal the precise geometries of these interactions, showing short distances between the chlorine atom and the electron donor that are less than the sum of their van der Waals radii, as well as the characteristic near-linear C-Cl···Y angle. researchgate.net

These experimental findings, supported by computational models, demonstrate that the incorporation of chlorinated tyrosine derivatives, such as the one derived from this compound, can be a rational design element in peptide engineering. The halogen bond acts as a weak but significant conformational constraint, capable of modulating peptide structure and, by extension, its function. nih.govnih.gov

Broader Research Contexts of Halogenated Amino Acids

Natural Occurrence and Biosynthesis of Halogenated Tyrosines in Biological Systems

Halogenated organic compounds are widespread in nature, with thousands identified from diverse biological sources. frontiersin.org Halogenated tyrosines, in particular, are frequently discovered in marine organisms, where chloride and bromide ions are abundant. rsc.org Sponges of the order Verongida, for example, are known to produce a variety of bioactive halogenated amino acids. nih.gov Similarly, recent research on zoantharians from the Tropical Eastern Pacific has led to the isolation of new halogenated tyrosine derivatives, such as valdiviamides A–D, from species like Antipathozoanthus hickmani. acs.org These natural products often exhibit interesting biological activities, including antimicrobial and cytotoxic effects. acs.org

The biosynthesis of these compounds is carried out by specialized enzymes called halogenases. nih.gov These enzymes catalyze the incorporation of a halogen atom onto an organic substrate, a reaction that is challenging to achieve with high selectivity in synthetic chemistry. rsc.org The discovery of these biocatalysts has provided insight into how nature produces such a diverse array of halogenated molecules. In some biosynthetic pathways, halogenation is a transient modification, used to activate an intermediate for a subsequent reaction, in what is termed "cryptic halogenation". rsc.orgnih.gov

| Naturally Occurring Halogenated Tyrosine Derivatives | Source Organism | Halogen(s) | Reference |

| Valdiviamide A | Antipathozoanthus hickmani | Bromine, Iodine | acs.org |

| Valdiviamide B | Antipathozoanthus hickmani | Bromine, Iodine | acs.org |

| Valdiviamide C | Antipathozoanthus hickmani | Bromine | acs.org |

| Valdiviamide D | Antipathozoanthus hickmani | Bromine | acs.org |

| Various Brominated and Chlorinated Tyrosines | Sponges (Order: Verongida) | Bromine, Chlorine | nih.gov |

Comparative Analysis of Enzymatic Halogenation versus Synthetic Approaches

The methods for incorporating halogens into amino acids can be broadly categorized as enzymatic or synthetic, each with distinct advantages and limitations.

Enzymatic Halogenation: Nature employs a variety of halogenase enzymes that function under mild, aqueous conditions at neutral pH. rsc.org These can be classified into several types, including:

Haloperoxidases (Heme-dependent and Vanadium-dependent): These enzymes use hydrogen peroxide to oxidize chloride, bromide, or iodide ions, generating a reactive hypohalous acid (HOX) that acts as the halogenating agent. dtu.dknih.gov Haloperoxidases are generally the least regioselective of the halogenases. nih.gov

Flavin-dependent Halogenases (FDHs): These enzymes utilize a reduced flavin cofactor (FADH₂) and molecular oxygen to generate a hypohalous acid, which is then guided through a tunnel in the enzyme to the substrate, allowing for highly specific and regioselective halogenation. dtu.dk

Non-heme Iron α-ketoglutarate-dependent Halogenases: This class of enzymes follows a radical-based mechanism to halogenate unactivated C-H bonds, a transformation that is difficult to achieve synthetically. dtu.dk

Synthetic Approaches: In the laboratory, the introduction of a chlorine atom onto the tyrosine ring requires a different strategy. Direct electrophilic chlorination of tyrosine can lead to a mixture of products and unwanted side reactions. Therefore, a protection strategy is employed. Compounds like Boc-3-Cl-Tyr-OH.DCHA are products of this synthetic approach, where the amino group is protected by a Boc group. This protection prevents unwanted reactions during peptide synthesis and ensures that the chlorinated tyrosine is incorporated at the desired position in the peptide chain. While synthetic methods offer versatility, they often require harsh reagents, protecting groups, and non-aqueous solvents, contrasting with the environmentally benign conditions of enzymatic reactions. rsc.org

| Feature | Enzymatic Halogenation | Synthetic Halogenation (e.g., for Boc-3-Cl-Tyr-OH) |

| Catalyst | Halogenase Enzymes | Chemical Reagents |

| Reaction Conditions | Aqueous media, ambient temperature, neutral pH | Often requires organic solvents, non-ambient temperatures |

| Selectivity | Often highly regio- and stereoselective | Selectivity controlled by directing and protecting groups |

| Reagents | Non-toxic halide salts (e.g., NaCl, NaBr) | May involve hazardous reagents |

| Substrate Scope | Often limited to the enzyme's natural substrate | Broad substrate scope, versatile |

Role of Halogenation in Enhancing Peptide Stability, Selectivity, and Bioactivity

Incorporating halogen atoms into peptides is a key strategy in medicinal chemistry to modulate their biological properties. The introduction of a chlorine atom onto the tyrosine ring, as facilitated by this compound, can lead to significant changes:

Enhanced Binding Affinity: The electron-withdrawing nature and steric bulk of the chlorine atom can alter the electronic distribution of the phenol (B47542) ring and create new interactions with a biological target, potentially increasing binding affinity and selectivity.

Increased Stability: Halogenation can protect the peptide from metabolic degradation by enzymes. The carbon-halogen bond can block sites of enzymatic attack, thereby increasing the peptide's half-life in biological systems.

Modified Conformation: The presence of a halogen can influence the local conformation of the peptide backbone, which can pre-organize the peptide into a bioactive shape, leading to higher potency.

For instance, studies on naturally occurring halogenated peptides have shown a range of bioactivities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The cytotoxicity of valdiviamide B, a dipeptide containing halogenated tyrosine, against the HepG2 cancer cell line highlights how halogenation can impart potent biological effects. acs.org Synthetic incorporation of chlorinated tyrosines allows researchers to systematically explore these structure-activity relationships to optimize therapeutic peptides. rsc.org

Chlorinated Amino Acids as Model Modified Protein Structures in Environmental and Biological Studies

Beyond their use in therapeutic design, chlorinated amino acids serve as important biomarkers and probes for studying biological and environmental processes. 3-chlorotyrosine, the core of the title compound, is a well-established biomarker for inflammation and oxidative stress. nih.govacs.org

In the human body, activated neutrophils (a type of white blood cell) produce the enzyme myeloperoxidase. nih.gov This enzyme catalyzes the reaction between hydrogen peroxide and chloride ions to form hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent. nih.gov HOCl can react with the tyrosine residues in proteins to form 3-chlorotyrosine. nih.govnih.gov Therefore, the detection of elevated levels of 3-chlorotyrosine in tissues and biological fluids is a specific indicator of myeloperoxidase-induced oxidative damage and is associated with various inflammatory diseases, such as atherosclerosis. acs.orgnih.gov

The ability to synthesize peptides containing 3-chlorotyrosine using precursors like this compound is crucial for developing analytical standards and tools to study these disease processes. These synthetic peptides can be used to create antibodies specific for 3-chlorotyrosine or as substrates to investigate the functional consequences of protein chlorination. nih.gov Furthermore, the formation of chlorinated amino acids as disinfection by-products in drinking water is an area of environmental research, and their potential toxicity and bioactivity are under investigation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.